3-[(5E)-5-(4-ethoxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid
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Overview
Description
3-[(5E)-5-(4-ethoxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid is a complex organic compound with the molecular formula C16H17NO5S2 This compound is characterized by its unique structure, which includes a thiazolidinone ring, a benzylidene group, and a propanoic acid moiety
Preparation Methods
The synthesis of 3-[(5E)-5-(4-ethoxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid typically involves the condensation of 4-ethoxy-3-methoxybenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized with chloroacetic acid to yield the thiazolidinone ring.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: The benzylidene group can undergo electrophilic aromatic substitution reactions.
Hydrolysis: The ester groups can be hydrolyzed to form the corresponding acids.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and acids or bases for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-[(5E)-5-(4-ethoxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing into its potential as a therapeutic agent due to its unique structure and reactivity.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets. The thiazolidinone ring can interact with enzymes, potentially inhibiting their activity. The benzylidene group can participate in π-π interactions with aromatic amino acids in proteins, affecting their function. The propanoic acid moiety can form hydrogen bonds with target molecules, stabilizing the compound’s binding .
Comparison with Similar Compounds
Similar compounds include other thiazolidinone derivatives, such as:
- 3-[(5E)-5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid
- 3-[(5E)-5-(4-ethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid
These compounds share similar structural features but differ in their substituents, which can affect their chemical reactivity and biological activity.
Properties
Molecular Formula |
C16H17NO5S2 |
---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
3-[(5E)-5-[(4-ethoxy-3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid |
InChI |
InChI=1S/C16H17NO5S2/c1-3-22-11-5-4-10(8-12(11)21-2)9-13-15(20)17(16(23)24-13)7-6-14(18)19/h4-5,8-9H,3,6-7H2,1-2H3,(H,18,19)/b13-9+ |
InChI Key |
VYIZULHTDXUVGN-UKTHLTGXSA-N |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)/C=C/2\C(=O)N(C(=S)S2)CCC(=O)O)OC |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)O)OC |
Origin of Product |
United States |
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